molecular formula C5H6N2O2 B1215236 5-Methylisoxazole-3-carboxamide CAS No. 3445-52-1

5-Methylisoxazole-3-carboxamide

Cat. No. B1215236
CAS RN: 3445-52-1
M. Wt: 126.11 g/mol
InChI Key: KBOSIRPMGVGOEP-UHFFFAOYSA-N
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Description

5-Methylisoxazole-3-carboxamide (5-MICA) is an important organic compound used in a variety of scientific research applications. It is a derivative of isoxazole, a heterocyclic organic compound containing a five-membered ring of three carbon atoms and two oxygen atoms. 5-MICA is a colorless, odorless, crystalline solid with a molecular formula of C4H5NO2. It is an important building block for organic synthesis, and has been used as a starting material in the synthesis of various organic compounds such as 5-methyl-3-hydroxyisoxazole and 5-methyl-3-hydroxy-4-methylisoxazole.

Scientific Research Applications

Application in Organic Chemistry

5-Methylisoxazole-3-carboxamide (MICA) has been instrumental in organic chemistry, particularly in the context of palladium-catalyzed C-H bond activation. MICA has been used as a bidentate auxiliary for directing the Pd-catalyzed activation of inert γ-C(sp(3))-H bonds, leading to the formation of C-C bonds in α-aminobutanoic acid derivatives. This process facilitates the synthesis of various γ-substituted non-natural amino acids. Notably, the MICA directing group can be easily removed and recovered under mild conditions, making it a valuable tool in organic synthesis (Pasunooti et al., 2015).

Application in Anticonvulsant Activity Research

Research has been conducted to understand the structure-activity relationship of MICA derivatives in relation to their anticonvulsant properties. The x-ray crystal structures of certain MICA derivatives were analyzed and correlated with their anticonvulsant activities in mice and rats. This research provides insights into the molecular basis of the anticonvulsant activity of MICA-related compounds (Jackson et al., 2012).

Application in Multicomponent Reactions

MICA has been explored in multicomponent reactions, such as Ugi and Groebke–Blackburn–Bienaymé reactions. These studies have highlighted novel applications of MICA in synthesizing heterocycles. Some of the compounds synthesized exhibited weak antibacterial activity, suggesting potential applications in medicinal chemistry (Murlykina et al., 2017).

Application in Protein Synthesis

MICA has been utilized in palladium-catalyzed acetoxylation of amino acids, which are then converted to γ-mercapto amino acids for use in native chemical ligation. This application is significant in the field of protein synthesis and modification, demonstrating the versatility of MICA in bioorganic chemistry (Pasunooti et al., 2016).

Future Directions

Isoxazole compounds, including 5-Methylisoxazole-3-carboxamide, have significant potential in the field of drug discovery. It is imperative to develop new eco-friendly synthetic strategies for these compounds. The development of alternate metal-free synthetic routes is particularly important .

Biochemical Analysis

Biochemical Properties

5-Methylisoxazole-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with Mycobacterium tuberculosis H37Rv, demonstrating significant antitubercular activity . The compound’s interaction with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis suggests its potential as a lead compound for developing new antitubercular agents. Additionally, this compound has shown antibacterial activity against Bacillus subtilis and Escherichia coli .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has demonstrated significant cytotoxicity against human cancer cell lines such as A549, COLO 205, MDA-MB 231, and PC-3 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown to inhibit the growth of Mycobacterium tuberculosis by interfering with its metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antitubercular activity is attributed to its ability to inhibit key enzymes in the metabolic pathways of Mycobacterium tuberculosis . Additionally, its cytotoxic effects on cancer cells are due to its interaction with cellular proteins and enzymes that regulate cell growth and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound has shown good stability in vitro, maintaining its activity over extended periods . In in vivo studies, the compound’s effects on cellular function have been observed to change over time, with long-term exposure leading to sustained inhibition of Mycobacterium tuberculosis growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits significant antitubercular activity at low doses, with minimal toxic or adverse effects . At higher doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism in Mycobacterium tuberculosis involves its interaction with key enzymes that are essential for the bacterium’s survival . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s antitubercular activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate cellular sites to exert its therapeutic effects.

properties

IUPAC Name

5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOSIRPMGVGOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188021
Record name 3-Carbamoyl-5-methylisoxazole
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3445-52-1
Record name 5-Methyl-3-isoxazolecarboxamide
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Record name 3-Carbamoyl-5-methylisoxazole
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Record name 3445-52-1
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Record name 3-Carbamoyl-5-methylisoxazole
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Record name 5-methylisoxazole-3-carboxamide
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Record name 3-CARBAMOYL-5-METHYLISOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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